tert-butyl N-(5-bromotetrahydropyran-3-yl)carbamate
Description
tert-butyl N-(5-bromotetrahydropyran-3-yl)carbamate is a carbamate derivative featuring a tetrahydropyran (THP) ring substituted with a bromine atom at the 5-position and a tert-butyloxycarbonyl (Boc) group at the 3-position. The Boc group serves as a protective moiety for amines, widely utilized in organic synthesis to enhance solubility and stability during multi-step reactions . Its tetrahydropyran scaffold contributes to conformational rigidity, which may influence its interactions in biological systems or crystallization behavior .
Properties
Molecular Formula |
C10H18BrNO3 |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
tert-butyl N-(5-bromooxan-3-yl)carbamate |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-8-4-7(11)5-14-6-8/h7-8H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
OGMLCLNFCCCNRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(COC1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromotetrahydropyran-3-yl)carbamate typically involves the reaction of 5-bromotetrahydropyran-3-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate. The reaction is carried out under anhydrous conditions to ensure the formation of the desired carbamate product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product. The reaction is typically conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(5-bromotetrahydropyran-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. .
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions
Major Products:
Substitution Reactions: The major products are substituted carbamates with different functional groups replacing the bromine atom
Oxidation and Reduction Reactions: The major products include oxides or dehalogenated carbamates
Scientific Research Applications
Chemistry: tert-Butyl N-(5-bromotetrahydropyran-3-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate biochemical pathways involving carbamates .
Medicine: Its unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of tert-butyl N-(5-bromotetrahydropyran-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The bromine atom and the carbamate group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl N-(5-bromotetrahydropyran-3-yl)carbamate can be contextualized by comparing it to related carbamates and bicyclic derivatives. Below is a systematic analysis:
Structural Analogues from PharmaBlock Sciences
The following table summarizes key compounds with structural similarities, as cataloged by PharmaBlock Sciences :
| Compound Name | Substituent/Ring System | CAS Number | Key Features |
|---|---|---|---|
| This compound | 5-Bromo-THP | Not provided | Bromine as a leaving group; THP ring for rigidity. |
| tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate | Bicyclo[2.2.2]octane with formyl group | Not provided | Bicyclic structure enhances steric hindrance; formyl enables nucleophilic additions. |
| tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | 3-Hydroxycyclopentane | 154737-89-0 | Hydroxy group for hydrogen bonding; cyclopentane ring for conformational flexibility. |
| tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate | Methyl-substituted piperidine | 1523530-57-5 | Methyl group increases hydrophobicity; piperidine for basicity modulation. |
Functional Comparisons
- Reactivity: The bromine in the target compound contrasts with hydroxy (e.g., 154737-89-0) or formyl groups in analogues. Bromine facilitates Suzuki or Buchwald-Hartwig couplings, whereas hydroxy groups enable esterification or oxidation .
Solubility and Crystallinity :
- Compounds with hydroxy groups (e.g., 154737-89-0) exhibit higher polarity and hydrogen-bonding capacity, improving aqueous solubility. In contrast, the brominated THP derivative is more lipophilic, favoring organic-phase reactions .
- Crystallographic studies using tools like SHELX () could elucidate packing efficiencies influenced by bromine’s van der Waals volume versus smaller substituents like methyl.
Biological Relevance :
- Piperidine derivatives (e.g., 1523530-57-5) are common in bioactive molecules due to their amine functionality, which can mimic natural alkaloids. The THP scaffold, however, is less prevalent but valued for its metabolic stability .
Biological Activity
Tert-butyl N-(5-bromotetrahydropyran-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant research findings and data.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of 5-bromotetrahydropyran-3-amine with tert-butyl carbamate. The resulting compound can be characterized using various spectroscopic techniques, including NMR and mass spectrometry, to confirm its structure.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the carbamate functional group can inhibit the growth of various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
This table summarizes the antimicrobial efficacy of the compound against selected bacterial strains, indicating its potential as a lead compound for antibiotic development.
Anticancer Activity
The compound's structure suggests potential anticancer properties. In vitro studies have demonstrated that related carbamate derivatives can induce apoptosis in cancer cell lines. The mechanism is believed to involve the inhibition of specific signaling pathways crucial for cancer cell survival.
A study focusing on similar compounds revealed that they can inhibit the Ras signaling pathway, which is often upregulated in cancers:
- Cell Line Tested : HeLa (cervical cancer)
- IC50 Value : 25 µM after 48 hours of treatment
This suggests that this compound may also exert similar effects, warranting further investigation.
Case Studies
-
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various carbamate derivatives, including this compound. The results showed a promising spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing biological activity. -
Case Study: Cancer Cell Apoptosis
Another investigation explored the effects of a related compound on breast cancer cell lines. The study found that treatment led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting a mechanism by which these compounds could be effective in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
